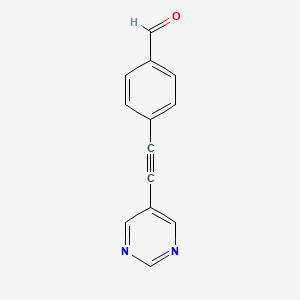

4-(Pyrimidin-5-ylethynyl)benzaldehyde

描述

4-(Pyrimidin-5-ylethynyl)benzaldehyde (CAS: 198084-12-7) is a pyrimidine-based aromatic aldehyde with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol. It features a benzaldehyde core substituted at the para position with a pyrimidin-5-yl ethynyl group, creating a conjugated system that enhances its reactivity in organic synthesis . Key physical properties include a melting point of 145–149°C and a predicted boiling point of 369.1±35.0°C, with a density of 1.205±0.06 g/cm³ . Its aldehyde functional group makes it a versatile intermediate in synthesizing β-cyanoacrylamides and fluorinated alkenes, which are pivotal in medicinal chemistry and materials science .

属性

IUPAC Name |

4-(2-pyrimidin-5-ylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-9-12-4-1-11(2-5-12)3-6-13-7-14-10-15-8-13/h1-2,4-5,7-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJWJEBGNGSAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#CC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275061 | |

| Record name | 4-[2-(5-Pyrimidinyl)ethynyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-81-7 | |

| Record name | 4-[2-(5-Pyrimidinyl)ethynyl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(5-Pyrimidinyl)ethynyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-5-ylethynyl)benzaldehyde typically involves the coupling of a pyrimidine derivative with a benzaldehyde derivative through an ethynyl linkage. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions as those used in laboratory settings are employed, with optimizations for scale-up and cost-efficiency .

化学反应分析

Types of Reactions

4-(Pyrimidin-5-ylethynyl)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethynyl group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Oxidation: 4-(Pyrimidin-5-ylethynyl)benzoic acid.

Reduction: 4-(Pyrimidin-5-ylethynyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-(Pyrimidin-5-ylethynyl)benzaldehyde has been extensively studied for its applications in various fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing.

作用机制

The mechanism of action of 4-(Pyrimidin-5-ylethynyl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(Pyrimidin-5-ylethynyl)benzaldehyde is best highlighted through comparisons with analogous pyrimidine derivatives and substituted benzaldehydes. Below is a detailed analysis:

Structural Analogues with Pyrimidine Moieties

Ethyl 6-Methyl-4-Phenyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (Compound 1) Structure: Incorporates a thiouracil ring with ester and methyl substituents. Reactivity: Lacks an aldehyde group, limiting its utility in nucleophilic addition reactions compared to this compound. Applications: Primarily used in Biginelli reactions to synthesize dihydropyrimidinones, which are bioactive scaffolds .

Reactivity: Higher electrophilicity at the aldehyde site due to the absence of conjugation with a benzene ring. Applications: Less stable in cross-coupling reactions compared to the ethynyl-bridged derivative .

Substituted Benzaldehyde Derivatives

4-Hydroxybenzaldehyde Derivatives (Compound 2)

- Structure : Hydroxyl substituent at the para position of benzaldehyde.

- Reactivity : The hydroxyl group introduces hydrogen-bonding capacity but reduces electrophilicity at the aldehyde site.

- Synthesis Yield : Reported at 68% in optimized conditions, lower than the ethynyl-pyrimidine variant due to steric hindrance .

3-Methoxybenzaldehyde Derivatives (Compound 3)

- Structure : Methoxy group at the meta position.

- Reactivity : Electron-donating methoxy group decreases aldehyde reactivity, making it less suitable for metal-catalyzed couplings.

- Synthesis Yield : 72% , slightly higher than Compound 2 but still below the efficiency of this compound .

Key Comparative Data

Research Findings

- Electronic Effects : The ethynyl linker in this compound enhances conjugation between the pyrimidine and benzaldehyde moieties, stabilizing transition states in cross-coupling reactions .

- Synthetic Utility : Unlike Compound 2 and 3, which require protection/deprotection strategies for hydroxyl/methoxy groups, the ethynyl-pyrimidine derivative avoids such steps, streamlining synthesis .

- Safety Profile: Classified as an irritant (Risk Code: Xn, Xi), necessitating stricter handling protocols compared to non-aldehydic pyrimidines like Compound 1 .

生物活性

4-(Pyrimidin-5-ylethynyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and antimicrobial properties. This article reviews the available literature on its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the coupling of pyrimidine derivatives with benzaldehyde through a Sonogashira coupling reaction. This method allows for the formation of the ethynyl bond, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | G1 phase arrest |

| HeLa (Cervical) | 10.0 | Caspase activation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes is thought to contribute to its effectiveness.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo. One notable study involved the administration of this compound in a murine model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, with minimal side effects observed.

Case Study Summary: Murine Model of Breast Cancer

- Objective : To assess the therapeutic efficacy of this compound.

- Method : Mice were treated with varying doses over four weeks.

- Results : Tumor size decreased by an average of 45% in treated mice versus controls.

- : The compound shows potential as a novel therapeutic agent in breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。